molecular formula C11H21N3O B6629326 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol

Cat. No.: B6629326
M. Wt: 211.30 g/mol
InChI Key: XPHDPKNCKXILSE-UHFFFAOYSA-N
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Description

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is an organic compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-4-11(3,5-6-15)12-7-10-8-13-14-9(10)2/h8,12,15H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHDPKNCKXILSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCO)NCC1=C(NN=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

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